n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide
Description
N-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a methyl group at position 2 and a sulfonylacetamide moiety at position 3. The benzothiazole scaffold is known for its versatility in medicinal chemistry, often contributing to bioactivity in pharmaceuticals and agrochemicals.
Properties
CAS No. |
21431-24-3 |
|---|---|
Molecular Formula |
C10H10N2O3S2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide |
InChI |
InChI=1S/C10H10N2O3S2/c1-6(13)12-17(14,15)8-3-4-10-9(5-8)11-7(2)16-10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
RAPPRYUIQZDLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide typically involves three key steps:
- Formation of the benzothiazole core with a methyl substituent at position 2.
- Introduction of the sulfonyl group at the 5-position of the benzothiazole ring.
- Coupling of the sulfonylated benzothiazole with an acetamide moiety.
These steps can be achieved through a combination of sulfonylation, acylation, and amide bond formation reactions.
Synthesis of 2-Methyl-1,3-benzothiazole Derivatives
The benzothiazole scaffold is commonly synthesized by cyclization of 2-aminothiophenol derivatives with appropriate aldehydes or carboxylic acid derivatives. The methyl group at position 2 is introduced via substitution reactions or by using methyl-substituted starting materials.
- Literature Example: A typical approach involves reacting 2-aminothiophenol with acetic acid derivatives or methyl-substituted aldehydes under acidic conditions to form 2-methylbenzothiazole.
Sulfonylation at the 5-Position
Sulfonylation of benzothiazole derivatives is generally performed using sulfonyl chlorides or sulfonating agents such as sulfur trioxide complexes.
Patent Synthesis: According to a patent on benzo fused heterocyclic sulfonyl chlorides, sulfonyl halides can be prepared by reacting benzo fused heterocyclic compounds with sulfur trioxide complexes under controlled temperatures (e.g., -10°C to room temperature) using bases like potassium hydroxide or sodium hydroxide in solvents such as ethanol or tetrahydrofuran. This method allows selective sulfonylation at desired positions on the benzothiazole ring.
-
- Sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex as sulfonating agents.
- Solvents: Ethanol, methanol, tetrahydrofuran.
- Bases: Potassium hydroxide preferred for epoxide formation in related syntheses.
- Temperature: Typically from -10°C to ambient.
Formation of the Acetamide Moiety
The acetamide group is introduced by coupling the sulfonylated benzothiazole with acetamide or its derivatives.
-
- Carbodiimide-mediated coupling (e.g., using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, EDC) in the presence of bases such as pyridine or triethylamine, typically in chloroform or dichloromethane solvents at 0°C to room temperature.
- Direct acylation of amino groups with chloroacetyl chloride followed by amide formation has also been reported.
-
- A solution of 6-substituted 2-aminobenzothiazole (or sulfonylated derivative) is reacted with chloroacetyl chloride or acetic acid derivatives.
- The reaction mixture is stirred for 8–18 hours at ambient temperature.
- Work-up involves extraction with ethyl acetate and aqueous bicarbonate, drying, and purification by crystallization or chromatography.
Representative Synthesis Route
| Step | Reagents & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1. Formation of 2-methylbenzothiazole | 2-aminothiophenol + methyl-substituted aldehyde, acidic medium, reflux | 2-methyl-1,3-benzothiazole | Cyclization reaction |
| 2. Sulfonylation | 2-methylbenzothiazole + sulfur trioxide complex, KOH, ethanol, 0 to 25°C | 2-methyl-1,3-benzothiazol-5-yl sulfonyl chloride | Selective sulfonylation at 5-position |
| 3. Acetamide coupling | Sulfonyl chloride + acetamide or chloroacetamide + EDC, pyridine, 0°C to RT | n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide | Amide bond formation |
Research Discoveries and Characterization
Spectroscopic Characterization: The synthesized compounds are typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of sulfonyl and acetamide functionalities.
Yields and Purity: Sulfonylation reactions using sulfur trioxide complexes generally give high yields (70–90%) with good regioselectivity. Amide coupling reactions mediated by carbodiimides also afford high yields (60–85%) with minimal side products.
Crystallization: Crystalline samples of sulfonylated acetamide derivatives have been successfully grown from ethanol, facilitating purity and structural analysis.
Notes on Alternative Synthetic Approaches
Epoxide Intermediate Route: Some methods involve converting chloroketones to amino epoxides before sulfonylation, enhancing selectivity and yield.
Use of Protecting Groups: Amino protecting groups such as carbobenzoxy can be employed to improve reaction control during multi-step synthesis.
Catalytic Methods: Lewis acid catalysis (e.g., scandium triflate) has been used in related benzothiazole and thiadiazole syntheses to improve stereoselectivity and yield, which might be adapted for sulfonylation steps.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Starting Material | 2-aminothiophenol, methyl aldehydes | For benzothiazole core formation |
| Sulfonylating Agent | SO3 complexes (e.g., SO3-pyridine) | Selective sulfonylation |
| Base | KOH, NaOH | For epoxide formation or neutralization |
| Solvent | Ethanol, methanol, THF | Polar aprotic or protic solvents |
| Temperature | -10°C to room temperature | Control to avoid side reactions |
| Coupling Agent | EDC, pyridine | For amide bond formation |
| Reaction Time | 8–18 hours | For coupling step |
| Yield | 60–90% | High yield with optimized conditions |
Chemical Reactions Analysis
Types of Reactions
n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide with two related compounds from the evidence, highlighting key differences in molecular structure, functional groups, and physicochemical properties.
*Estimated based on sulfonyl (38.8 Ų) and acetamide (40.5 Ų) contributions.
Key Findings and Implications
Molecular Weight and Complexity: The target compound (270.33 g/mol) is less complex than the tetrazole-containing derivative (576.73 g/mol) , which may translate to better bioavailability due to reduced steric hindrance. The isoindole-dione derivative (218.07 g/mol) has the lowest molecular weight, favoring applications in material science where small monomers are preferred.
This could enhance solubility in aqueous environments. The tetrazole moiety in the second compound is known for its metabolic stability and metal-binding capacity, suggesting utility in kinase or protease inhibition.
Polar Surface Area (PSA) :
- The target compound’s higher estimated PSA (~90 Ų) suggests greater membrane permeability challenges compared to the isoindole-dione derivative (66.48 Ų) . This may limit its use in central nervous system-targeted drugs unless formulated with enhancers.
Biological and Industrial Relevance :
- Benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobials. The target compound’s sulfonylacetamide group could mimic ATP-binding motifs in enzymes.
- The tetrazole-containing compound may exhibit enhanced bioactivity due to its ability to coordinate metal ions, a feature exploited in metalloenzyme inhibition.
- The isoindole-dione derivative’s low PSA and compact structure align with applications in photoresist polymers or crosslinking agents.
Methodological Considerations
Structural elucidation of these compounds likely employs crystallographic techniques, with software suites like SHELX () playing a critical role in refining small-molecule and macromolecular structures . The robustness of SHELX in handling high-resolution data ensures accurate determination of functional group orientations, which is vital for structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
